molecular formula C5H6N2O2S B8818121 Methyl 5-aminoisothiazole-3-carboxylate CAS No. 1094070-51-5

Methyl 5-aminoisothiazole-3-carboxylate

Cat. No.: B8818121
CAS No.: 1094070-51-5
M. Wt: 158.18 g/mol
InChI Key: YRGYIZCDBMJMGM-UHFFFAOYSA-N
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Description

Methyl 5-aminoisothiazole-3-carboxylate (CAS 1094070-51-5) is a chemical building block of significant interest in agricultural chemistry research. It serves as a key synthetic intermediate for a novel class of compounds known as aminoisothiazolamides . These derivatives have been investigated as potent herbicidal and fungicidal agents in glasshouse tests, showing promising broad-spectrum activity against both grassy and broadleaf weeds . The primary research value of this compound and its derivatives lies in their action on a new molecular target, Lysyl-tRNA synthetase (KRS1), which is explored for the development of herbicides with a new mode-of-action to combat resistant weed populations . The molecular formula of the compound is C 5 H 6 N 2 O 2 S, and it has a molecular weight of 158.18 g/mol . Proper storage requires the product to be sealed in a dry environment and stored in a freezer at -20°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1094070-51-5

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

methyl 5-amino-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C5H6N2O2S/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3

InChI Key

YRGYIZCDBMJMGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NSC(=C1)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
Methyl 5-aminoisothiazole-3-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its unique thiazole structure enhances biological activity, making it valuable in developing drugs targeting neurological disorders and infectious diseases.

Case Studies:

  • A study identified derivatives of thiazole compounds with potent activity against Mycobacterium tuberculosis, highlighting the potential of this compound derivatives as anti-tubercular agents with low minimum inhibitory concentrations (MIC) .
  • Research into the synthesis of isothiazole derivatives has shown promising results for treating conditions such as Parkinson's disease and various cancers, indicating the versatility of this compound in medicinal chemistry .

Agricultural Chemistry

Agrochemical Applications:
this compound is utilized in developing agrochemicals, including herbicides and fungicides. Its effectiveness in controlling pests and diseases contributes to improved agricultural productivity and sustainability.

Case Studies:

  • Research has demonstrated that thiazole-based compounds can enhance crop resistance against pathogens, leading to higher yields and reduced reliance on conventional pesticides .
  • The compound's properties have been explored for creating plant growth regulators that promote healthy plant development while minimizing environmental impact .

Biochemical Research

Enzyme Inhibition Studies:
This compound is employed in various biochemical studies, particularly those focusing on enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding complex biochemical processes.

Case Studies:

  • Investigations into enzyme inhibitors derived from this compound have shown potential for developing new therapeutic agents targeting specific metabolic pathways .
  • The compound has been used to explore mechanisms of action against various cancer cell lines, revealing its potential as an anticancer agent through apoptosis induction .

Material Science

Novel Material Development:
this compound has been studied for its applications in material science, particularly in creating polymers and coatings. Its chemical properties can enhance the durability and performance of materials used in various industries.

Case Studies:

  • Research indicates that incorporating thiazole derivatives into polymer matrices can impart antimicrobial properties, making them suitable for medical applications where infection control is critical .
  • The development of coatings with enhanced protective features against environmental degradation has been linked to the incorporation of thiazole compounds .

Diagnostic Applications

Role in Diagnostic Agents:
The compound is also being investigated for its potential role in developing diagnostic agents, particularly for imaging techniques that require high specificity and sensitivity.

Case Studies:

  • Preliminary studies suggest that this compound derivatives can improve the accuracy of diagnostic tests by enhancing target binding properties .
  • Its application in imaging technologies could lead to advancements in early disease detection methodologies .

Data Table: Summary of Applications

Application AreaKey Findings
PharmaceuticalPotent anti-tubercular agents; derivatives show activity against neurological disorders
Agricultural ChemistryEffective herbicides/fungicides; enhances crop resilience
Biochemical ResearchValuable tool for enzyme inhibition studies; potential anticancer activity
Material ScienceDevelopment of antimicrobial polymers; enhanced durability coatings
Diagnostic ApplicationsImproved specificity/sensitivity in diagnostic tests; potential for advanced imaging techniques

Comparison with Similar Compounds

Ethyl 5-Amino-3-Methylisothiazole-4-Carboxylate

  • Reactivity: The ethyl ester may offer enhanced solubility in non-polar solvents compared to the methyl ester. Positional differences (ester at 4 vs. 3) could alter electronic effects on the isothiazole ring, influencing reactivity in cyclization or substitution reactions .
  • Synthesis : Similar routes (e.g., condensation with arylisothiocyanates) may apply, but regioselectivity challenges could arise due to substituent positioning .

Methyl 3-Hydroxyisothiazole-5-Carboxylate

  • Functional Group Variation: Replacing the amino group with a hydroxyl group reduces nucleophilicity at position 5, limiting its utility in amine-specific reactions (e.g., Schiff base formation).
  • Reactivity: The hydroxyl group may participate in hydrogen bonding or oxidation reactions, unlike the amino group, which is more prone to electrophilic substitution .

3-Amino-5-Methylisoxazole

  • Core Heterocycle Difference : The isoxazole ring (oxygen instead of sulfur) exhibits distinct electronic properties. Isoxazoles are generally less aromatic and more prone to ring-opening under acidic conditions compared to isothiazoles.
  • Applications: Used in multicomponent reactions to form thiadiazoles or xanthenones, whereas the isothiazole core in the target compound may favor different reaction pathways (e.g., sulfur-mediated cyclizations) .

Nucleophilic and Electrophilic Behavior

  • Amino Group: The amino group at position 5 can act as a nucleophile, enabling reactions with carbonyl compounds (e.g., ketones, aldehydes) to form imines or participate in cyclocondensations. This contrasts with hydroxyl-substituted analogs, which require activation for similar reactivity .
  • Ester Group: The methyl ester at position 3 can undergo hydrolysis to a carboxylic acid or transesterification, offering flexibility in downstream modifications. Ethyl esters (e.g., Ethyl 5-amino-3-methylisothiazole-4-carboxylate) may exhibit slower hydrolysis rates due to steric effects .

Multicomponent Reactions (MCRs)

  • Comparison with Isoxazole Derivatives: While 5-amino-3-methylisoxazole forms thiadiazoles via Boulton–Katritzky rearrangements , the isothiazole core in the target compound may favor alternative pathways, such as sulfur-retaining cyclizations, due to the thioamide-like character of the isothiazole ring .

Physicochemical and Spectroscopic Data

Compound Melting Point (°C) Key Spectral Features (NMR/MS) Reference
Methyl 5-Aminoisothiazole-3-Carboxylate Not reported Expected: NH₂ (~5 ppm in ¹H NMR), ester C=O (~165 ppm in ¹³C NMR)
Ethyl 5-Amino-3-Methylisothiazole-4-Carboxylate Not reported Ester C=O (~170 ppm in ¹³C NMR), CH₃ (δ 1.3 ppm in ¹H NMR)
9-(5-Amino-3-methylisoxazol-4-yl)-Xanthenones 210–241°C Aromatic protons (δ 6.5–8.0 ppm), ketone C=O (~190 ppm)

Note: Gaps in data underscore the need for further experimental characterization of the target compound.

Preparation Methods

Reaction Overview

The most industrially viable method for synthesizing methyl 5-aminoisothiazole-3-carboxylate involves a three-step process starting from 2-amino-2-cyanoacetamide (2-1 ). This route, disclosed in a 2013 patent, achieves an overall yield of 78.8% and is optimized for large-scale production.

Step 1: Cyclization with Disulfide

The first step involves heating 2-amino-2-cyanoacetamide with a disulfide reagent (e.g., carbon disulfide) in an organic solvent under reflux for 1–3 hours. This promotes cyclization to form 5-amino-2-mercaptothiazole-4-carboxamide (2-2 ). The reaction mechanism proceeds via nucleophilic attack of the cyanide group on the electrophilic sulfur atom, followed by ring closure.

Step 2: Methylation with Dimethyl Sulfate

The intermediate 2-2 undergoes methylation using dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield 5-amino-2-methylsulfonylthiazole-4-carboxamide (2-3 ). This step replaces the thiol group with a methylsulfonyl moiety, enhancing solubility and stability for subsequent reactions.

Step 3: Demercaptomethylation with Raney Nickel

The final step involves treating 2-3 with Raney nickel and aqueous ammonia under high-temperature reflux (180–200°C) for 3 hours. This catalytic hydrogenation removes the methylsulfonyl group, yielding the target compound, this compound (1 ). The reaction is monitored by TLC, and the product is purified via column chromatography.

Key Optimization Parameters

  • Temperature : Elevated temperatures (180–200°C) accelerate desulfurization without side-product formation.

  • Catalyst Loading : A 1:6.7 mass ratio of 2-3 to Raney nickel ensures complete conversion.

  • Workup : Hot filtration and dichloromethane/methanol (50:1) chromatography achieve >99% purity.

Reduction of Nitro Precursors

Nitro-to-Amino Conversion

An alternative route involves reducing methyl 5-nitroisothiazole-3-carboxylate, a commercially available precursor. This method is favored in laboratory settings for its simplicity and minimal equipment requirements.

Reaction Conditions

The nitro group is reduced using iron powder in acetic acid at 70–75°C for 4–6 hours. The electron-withdrawing carboxylate group activates the nitro moiety, facilitating selective reduction without affecting the ester functionality. The crude product is isolated via solvent extraction and recrystallized from ethanol/water.

Advantages and Limitations

  • Yield : Moderate (50–65%) due to competing side reactions.

  • Scalability : Limited by exothermicity and iron sludge disposal challenges.

  • Purity : Requires careful pH control during workup to prevent ester hydrolysis.

Comparative Analysis of Preparation Methods

Parameter Cyclization-Methylation Nitro Reduction
Starting Materials 2-Amino-2-cyanoacetamideMethyl 5-nitroisothiazole-3-carboxylate
Steps 31
Reaction Time 6–8 hours4–6 hours
Overall Yield 78.8%50–65%
Scalability IndustrialLaboratory
Key Advantage High yield, puritySimplicity, minimal steps
Key Limitation High-temperature stepModerate yield, waste disposal

Optimization Strategies and Industrial Scalability

Catalytic Improvements

The patent method’s use of Raney nickel enables efficient desulfurization, but recent studies suggest palladium-on-carbon (Pd/C) could further enhance reaction rates at lower temperatures (120–150°C). However, Pd/C’s higher cost may limit industrial adoption.

Solvent Selection

Replacing dichloromethane with ethyl acetate in chromatography reduces environmental impact without compromising resolution. Similarly, substituting dimethyl sulfate with methyl triflate in methylation improves atom economy but increases reagent costs.

Continuous Flow Synthesis

Adapting the cyclization step to continuous flow reactors could reduce batch processing times by 40% and improve heat management during exothermic stages .

Q & A

Q. What are the established synthetic routes for Methyl 5-aminoisothiazole-3-carboxylate, and what key characterization techniques validate its structure?

Methodological Answer: The synthesis typically involves cyclization of thioamide precursors followed by esterification. For example:

  • Step 1: React 5-amino-3-methylisothiazole with a carbonylating agent (e.g., methyl chloroformate) under basic conditions to introduce the ester group.
  • Step 2: Purify intermediates via recrystallization or column chromatography.

Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities. Single-crystal diffraction data can be refined using SHELXL , and structures visualized with ORTEP-III .
    Reference: Analogous synthesis and characterization of ethyl isoxazole esters in .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

Methodological Answer:

  • Crystal Growth: Slow evaporation from a solvent (e.g., ethanol/water) to obtain high-quality single crystals.
  • Data Collection: Use a diffractometer (Mo/Kα radiation) to collect intensity data.
  • Refinement: Process data with SHELXL for structure solution and refinement, applying constraints for hydrogen bonding and thermal parameters .
  • Visualization: Generate ORTEP diagrams via ORTEP-III to illustrate atomic displacement parameters .
    Note: Similar workflows for isoxazole derivatives are described in .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Employ Design of Experiments (DOE) to systematically vary parameters:

  • Temperature: Test ranges (e.g., 0–60°C) to identify optimal cyclization conditions.
  • Catalysts: Screen bases (e.g., triethylamine, DBU) to enhance esterification efficiency.
  • Solvent Polarity: Compare polar aprotic (DMF, DMSO) vs. non-polar solvents.

Use HPLC or LC-MS to monitor reaction progress and quantify intermediates.
Reference: Optimization strategies for analogous heterocycles are detailed in .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

  • Cross-Validation: Compare NMR data with computational predictions (DFT calculations or databases like NIST Chemistry WebBook ).
  • Hydrogen Bonding Analysis: Investigate tautomeric forms or intermolecular interactions (e.g., NH···O=C) that may split signals. Use graph set analysis to map hydrogen-bonding networks in crystal structures.
  • Variable Temperature (VT) NMR: Probe dynamic equilibria by acquiring spectra at different temperatures.

Example: Hydrogen bonding patterns in isothiazole derivatives can alter spectral profiles .

Q. How are hydrogen bonding networks analyzed in the crystal lattice of this compound?

Methodological Answer:

  • Graph Set Notation: Apply Etter’s formalism to classify hydrogen bonds (e.g., D , S , R motifs) .
  • Software Tools: Use Mercury (CCDC) or PLATON to calculate bond distances/angles and generate interaction diagrams.
  • Thermal Ellipsoids: Assess disorder or flexibility via ORTEP diagrams refined with SHELXL .

Note: Case studies for isoxazole derivatives are provided in .

Q. What strategies are used to design bioactive derivatives of this compound?

Methodological Answer:

  • Mutasynthesis: Replace the methyl ester with bioisosteres (e.g., amides, sulfonates) to enhance binding to targets like Hsp90 .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) and assay for activity (e.g., kinase inhibition, cytotoxicity).
  • Docking Simulations: Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., MAPK pathways ).

Reference: Anti-Hsp derivatives are discussed in .

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